

UMI-77: A Technical Guide to its McI-1 Binding Affinity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of UMI-77, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (McI-1). The information presented herein is intended to support researchers and drug development professionals in their exploration of McI-1 inhibition as a therapeutic strategy.

Introduction to UMI-77 and McI-1

Myeloid cell leukemia-1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic proteins like Mcl-1 is a common survival mechanism in many human cancers, making them attractive targets for therapeutic intervention.[2] UMI-77 is a novel, selective small-molecule inhibitor that was developed through structure-based chemical modifications of a lead compound identified via high-throughput screening.[3] It binds to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins and inducing apoptosis.[3][4][5]

Binding Affinity and Selectivity Profile

The binding affinity and selectivity of UMI-77 for McI-1 and other anti-apoptotic BcI-2 family members have been determined using various biochemical and biophysical methods, most notably fluorescence polarization (FP)-based binding assays.[4]



Quantitative Binding Data

The following table summarizes the binding affinities of UMI-77 for various BcI-2 family proteins, highlighting its selectivity for McI-1.

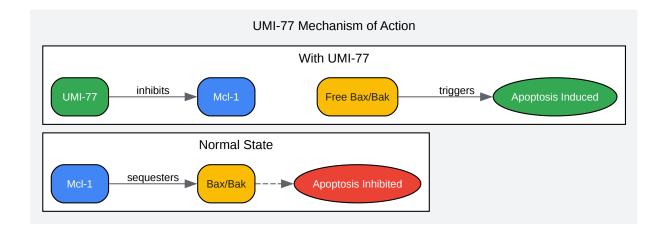
Target Protein	Binding Affinity (Ki) in μΜ	Fold Selectivity vs. Mcl-1
Mcl-1	0.49	1x
A1/Bfl-1	5.33	~11x
Bcl-w	8.19	~17x
Bcl-2	23.83	~49x
Bcl-xL	32.99	~67x

Data compiled from multiple sources.[4][6]

Mechanism of Action

UMI-77 exerts its pro-apoptotic effects by competitively binding to the BH3-binding groove of McI-1. This occupation of the binding groove prevents McI-1 from sequestering pro-apoptotic "BH3-only" proteins and the effector proteins Bax and Bak.[3][4] The release of Bax and Bak leads to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation and apoptosis.[3][4] Co-immunoprecipitation experiments have confirmed that UMI-77 effectively blocks the heterodimerization of McI-1 with both Bax and Bak in cellular contexts.[3][4]





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UMI-77 disrupts the McI-1/Bax/Bak interaction, leading to apoptosis.

Experimental Protocols

The determination of UMI-77's binding affinity and selectivity relies on robust and reproducible experimental methodologies.

Fluorescence Polarization (FP)-Based Binding Assay

This competitive binding assay is a primary method for quantifying the interaction between UMI-77 and McI-1.

Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptides upon binding to a target protein. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to a larger protein, their rotation slows, and polarization increases. An unlabeled competitor, such as UMI-77, will displace the fluorescent peptide, causing a decrease in polarization.

Detailed Protocol:

- Reagents and Preparation:
 - Recombinant Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, A1/Bfl-1).



- Fluorescently labeled BH3 peptide (e.g., FAM-BID).
- UMI-77 stock solution in DMSO.
- Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 μg/ml bovine gamma globulin,
 0.02% sodium azide.

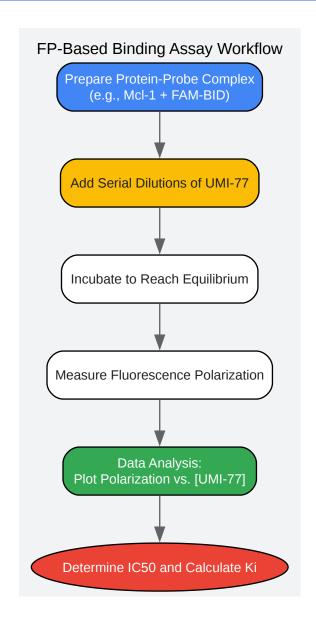
Assay Procedure:

- A fixed concentration of the target protein and the fluorescently labeled BH3 peptide are pre-incubated in the assay buffer. The concentrations are optimized based on the Kd of the protein-peptide interaction.[7]
- Serial dilutions of UMI-77 (or other test compounds) in DMSO are added to the protein/probe complex in a microplate (e.g., black, low-binding 384-well plate).
- The plate is incubated at room temperature for a sufficient period (e.g., 2-3 hours) to reach equilibrium.
- The fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 530 nm emission for FAM).

Data Analysis:

- The polarization values are plotted against the logarithm of the inhibitor concentration.
- The resulting sigmoidal dose-response curve is fitted using a nonlinear regression model to determine the IC50 value.
- The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its Kd for the target protein.





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Workflow for determining binding affinity using fluorescence polarization.

Conclusion

UMI-77 is a well-characterized small-molecule inhibitor of McI-1 with a binding affinity in the sub-micromolar range and a clear selectivity profile against other anti-apoptotic BcI-2 family members. Its mechanism of action, involving the disruption of critical protein-protein interactions within the apoptotic pathway, is well-documented. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of UMI-77 and other McI-1 inhibitors.



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References

- 1. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Small-Molecule Inhibitor of McI-1 Blocks Pancreatic Cancer Growth In vitro and In vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. MCL-1 inhibition in cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
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